molecular formula C19H22ClN3O4S B2841430 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride CAS No. 1321857-12-8

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride

Cat. No. B2841430
CAS RN: 1321857-12-8
M. Wt: 423.91
InChI Key: WIMNUDJFPYQHKU-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown that compounds with complex structures, including those similar to the query compound, serve as precursors for synthesizing a variety of novel heterocyclic compounds. For instance, Abu-Hashem et al. (2020) demonstrated the synthesis of novel compounds with anti-inflammatory and analgesic properties derived from benzodifuranyl and thiazolopyrimidines, indicating the potential of such structures in drug development (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Anti-inflammatory and Analgesic Applications

Compounds bearing resemblance to the specified chemical have been explored for their anti-inflammatory and analgesic activities. The study by Abu-Hashem et al. highlighted the synthesis of benzodifuranyl derivatives showing significant cyclooxygenase-2 (COX-2) inhibition, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effect against steel in acidic solutions, revealing that such compounds offer promising applications in protecting metals from corrosion. This suggests that molecules with complex heterocyclic structures could be potent corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

EGFR Inhibition for Cancer Therapy

Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors, evaluating their cytotoxic effects against cancer cell lines. This highlights the role such compounds could play in targeted cancer therapies, offering a foundation for further research into similar structures for oncological applications (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S.ClH/c1-21(2)6-4-7-22(18(23)14-5-3-8-24-14)19-20-13-11-15-16(12-17(13)27-19)26-10-9-25-15;/h3,5,8,11-12H,4,6-7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMNUDJFPYQHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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